molecular formula C15H26O2 B1487672 3-[(3-Ethyl-1-adamantyl)oxy]propan-1-ol CAS No. 1266679-00-8

3-[(3-Ethyl-1-adamantyl)oxy]propan-1-ol

Cat. No. B1487672
M. Wt: 238.37 g/mol
InChI Key: GXKSHEYJWHDGDJ-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular structure of 3-[(3-Ethyl-1-adamantyl)oxy]propan-1-ol consists of a 3-ethyl-1-adamantyl group attached to a propan-1-ol moiety via an ether linkage . The adamantyl group is a three-dimensional, cage-like structure, which may contribute to the unique properties of this compound .

Scientific Research Applications

1. Organic & Biomolecular Chemistry

  • Application : Adamantane derivatives have diverse applications in medicinal chemistry, catalyst development, and nanomaterials due to their unique structural, biological, and stimulus-responsive properties .
  • Methods : The synthesis of substituted adamantanes and substituted higher diamondoids is frequently achieved via carbocation or radical intermediates .
  • Results : This review discusses the wide range of radical-based functionalization reactions that directly convert diamondoid C–H bonds to C–C bonds, providing a variety of products incorporating diverse functional groups .

2. Petroleum Chemistry

  • Application : Among the most important and promising lines of research in adamantane chemistry are those involving double-bonded adamantane derivatives . These compounds offer extensive opportunities for their utilization as starting materials for the synthesis of various functional adamantane derivatives, monomers, thermally stable and high-energy fuels and oils, bioactive compounds, pharmaceuticals, and higher diamond-like bulky polymers such as diamondoids .
  • Methods : Unsaturated adamantane derivatives can be divided into three major groups: dehydroadamantanes; compounds with exocyclic double bonds; and compounds with multiple side-chain bonds .
  • Results : Various researchers around the world have added extensive theoretical and experimental data in this area .

3. Medicinal Chemistry

  • Application : Adamantane derivatives have diverse applications in medicinal chemistry due to their unique structural and biological properties .
  • Methods : The synthesis of substituted adamantanes is frequently achieved via carbocation or radical intermediates .
  • Results : This review discusses the wide range of radical-based functionalization reactions that directly convert diamondoid C–H bonds to C–C bonds, providing a variety of products incorporating diverse functional groups .

4. Catalyst Development

  • Application : Adamantane derivatives are used in catalyst development due to their unique structural and stimulus-responsive properties .
  • Methods : The synthesis of substituted adamantanes is frequently achieved via carbocation or radical intermediates .
  • Results : This review discusses the wide range of radical-based functionalization reactions that directly convert diamondoid C–H bonds to C–C bonds, providing a variety of products incorporating diverse functional groups .

5. Nanomaterials

  • Application : Adamantane derivatives have applications in the field of nanomaterials due to their unique structural properties .
  • Methods : The synthesis of substituted adamantanes is frequently achieved via carbocation or radical intermediates .
  • Results : This review discusses the wide range of radical-based functionalization reactions that directly convert diamondoid C–H bonds to C–C bonds, providing a variety of products incorporating diverse functional groups .

6. Quantum-Chemical Calculations

  • Application : Quantum-chemical calculations are used for investigating the electronic structure of adamantane derivatives and for elucidating the mechanisms for their chemical and catalytic transformations .
  • Methods : The potential of quantum-chemical calculations is appraised in this review .
  • Results : These calculations have become increasingly relevant to summarize and systematize data, especially in view of the recent advances in creating and utilizing new materials based on natural and synthetic nanodiamonds .

properties

IUPAC Name

3-[(3-ethyl-1-adamantyl)oxy]propan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H26O2/c1-2-14-7-12-6-13(8-14)10-15(9-12,11-14)17-5-3-4-16/h12-13,16H,2-11H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GXKSHEYJWHDGDJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC12CC3CC(C1)CC(C3)(C2)OCCCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H26O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

238.37 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-[(3-Ethyl-1-adamantyl)oxy]propan-1-ol

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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